molecular formula C13H20N2O B7846591 2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide

2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide

Cat. No.: B7846591
M. Wt: 220.31 g/mol
InChI Key: VUSJTXJMIPKOJF-UHFFFAOYSA-N
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Description

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed, atomistic view of molecular behavior, offering insights into processes that are often difficult to study experimentally. nih.govmdpi.com

Analysis of Protein-Ligand Complex Stability and Conformational Changes

MD simulations are widely used to study how a ligand, such as 2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide, interacts with its biological target, typically a protein.

System Setup: A simulation begins by placing the ligand into the binding site of the protein, often guided by molecular docking results. This protein-ligand complex is then solvated in a box of water molecules and ions to mimic physiological conditions.

Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)
00.00.0
101.21.5
201.41.6
301.31.5
401.51.7
501.41.6

Note: This table shows hypothetical RMSD data for a stable protein-ligand complex, where values plateau after an initial equilibration period.

Characterization of Dynamic Interactions within Biological Systems

The simulation trajectory can be analyzed to identify and quantify key interactions throughout the simulation, including:

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and protein residues are tracked to identify the most persistent and important H-bond donors and acceptors. nih.gov

Hydrophobic Interactions: The contacts between non-polar groups on the ligand and hydrophobic residues in the binding pocket are analyzed.

Electrostatic Interactions: Salt bridges and other electrostatic interactions are monitored.

By understanding which interactions are most stable over time, researchers can gain a mechanistic understanding of ligand binding. frontiersin.org This information is invaluable for rational drug design, as it highlights which functional groups on the ligand are essential for its affinity and specificity, guiding future modifications to improve efficacy.

The table below illustrates a hypothetical summary of key interactions between a ligand and protein residues observed during an MD simulation.

Protein ResidueInteraction TypeOccupancy (%)
Asp 120Hydrogen Bond85.2
Tyr 210Pi-Pi Stacking70.5
Val 85Hydrophobic95.0
Leu 115Hydrophobic91.3
Arg 150Salt Bridge65.8

Note: Occupancy refers to the percentage of the simulation time that the specific interaction was maintained.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(2-methylphenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10(2)15(13(16)8-14)9-12-7-5-4-6-11(12)3/h4-7,10H,8-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSJTXJMIPKOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C(C)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Biological Activity Profiling and Mechanistic Investigations of 2 Amino N Isopropyl N 2 Methyl Benzyl Acetamide

Evaluation of Anticonvulsant Properties in Preclinical Models

Substituted N-benzyl 2-acetamidoacetamides have demonstrated significant protective effects in preclinical models of seizures. nih.gov This has prompted further investigation into the structure-activity relationships within this chemical class to identify key molecular features responsible for anticonvulsant efficacy.

The primary screening model for assessing the in vivo efficacy of potential anticonvulsant compounds is the maximal electroshock (MES)-induced seizure test in rodents. nih.govacs.org This model is designed to identify agents that prevent the spread of seizures. Studies on various N-benzyl acetamide (B32628) derivatives have shown that they can provide significant protection against MES-induced seizures. nih.gov For instance, certain functionalized N-benzyl 2-acetamidoacetamides provided full protection in the MES test in mice. nih.gov The efficacy of these compounds is often compared to established antiepileptic drugs to gauge their potential. nih.gov

The anticonvulsant profile of these compounds is influenced by the nature and position of substituents on the N-benzyl and acetamide moieties. The data from these related compounds suggest that 2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide, by virtue of its core structure, is a candidate for anticonvulsant activity, though its specific efficacy in models like the MES or the subcutaneous pentylenetetrazol (scPTZ) seizure test requires direct experimental validation. acs.org

Table 1: Anticonvulsant Activity of Representative Acetamide Derivatives in the MES Seizure Model

CompoundAnimal ModelED₅₀ (mg/kg, i.p.)Reference
N-benzyl 2-acetamido-3-methoxypropionamideMouse8.3 nih.gov
N-benzyl 2,3-dimethoxypropionamideMouse30 nih.gov
Phenobarbital (Reference)Mouse22 nih.gov

The precise molecular targets for most N-benzyl acetamide anticonvulsants are not fully elucidated. However, based on the mechanisms of other anticonvulsants and the structural features of the acetamide class, several potential pathways can be proposed. nih.govnih.gov Marketed antiepileptic drugs predominantly act on voltage-gated cation channels (such as sodium and calcium channels) or enhance GABA-mediated inhibition. nih.gov

It is plausible that compounds like this compound could modulate neuronal excitability through interaction with these established targets. For example, many anticonvulsants function by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the rapid, repetitive firing associated with seizures. nih.gov Another common mechanism is the potentiation of the inhibitory neurotransmitter GABA at GABA-A receptors. jneonatalsurg.com Furthermore, interference with excitatory glutamatergic neurotransmission is another key strategy for seizure control. nih.govresearchgate.net Determining the exact mechanism for this compound would require dedicated in vitro binding and functional assays. semanticscholar.org

Investigation of Potential Antibacterial Activity

The acetamide scaffold is present in various molecules investigated for antimicrobial properties. nih.gov The search for novel antibacterial agents is driven by the increasing prevalence of drug-resistant pathogens, and compounds that inhibit essential bacterial processes are of significant interest.

Many antibacterial agents exert their effects by inhibiting enzymes crucial for bacterial survival. nih.gov Enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV, are well-established targets. Benzimidazole (B57391) derivatives, which share some structural similarities with benzyl-containing compounds, have been shown to interfere with nucleic acid and protein biosynthesis, acting as competitive inhibitors that can replace purine (B94841) in these pathways. nih.gov Methionine aminopeptidases (MetAPs) are another class of essential enzymes in bacteria that have been identified as potential drug targets. nih.gov While direct evidence for this compound is lacking, its structural components suggest that it could potentially interact with such enzymatic targets, a hypothesis that warrants further investigation through in vitro enzyme inhibition assays.

The antibacterial potential of novel chemical entities is typically assessed against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms. nih.govscirp.org Studies on related acetamide derivatives have demonstrated a range of activities. For example, certain 2-mercaptobenzothiazole (B37678) acetamide derivatives were screened against species like E. coli, S. typhi, S. aureus, and B. subtilis, with some compounds showing minimum inhibitory concentrations (MIC) comparable to the standard drug levofloxacin. nih.gov The antimicrobial activity of such compounds is often dependent on specific structural features, such as the presence of particular heterocyclic amines or halogen substitutions. nih.gov The isopropyl and benzyl (B1604629) groups in this compound may influence its lipophilicity and ability to penetrate bacterial membranes, potentially contributing to a specific spectrum of activity. mdpi.comnih.gov

Table 2: Spectrum of Activity for Representative Acetamide-Related Compounds

Compound ClassBacterial StrainActivity NotedReference
2-Mercaptobenzothiazole Acetamide DerivativesE. coliGood activity, MIC comparable to levofloxacin nih.gov
2-Mercaptobenzothiazole Acetamide DerivativesS. aureusGood activity, MIC comparable to levofloxacin nih.gov
N-benzyl-2,2,2-trifluoroacetamideGram-positive & Gram-negative bacteriaRemarkable antibacterial activity researchgate.net
Benzoyl-substituted benzimidazole derivative (15a)M. catarrhalisMIC = 2 µg/mL nih.gov

Assessment of Anti-inflammatory Effects and Related Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and research continues into new agents with improved efficacy and safety profiles. mdpi.com Acetamide derivatives have been explored for their potential to modulate inflammatory processes. nih.govresearchgate.net

In preclinical studies, the anti-inflammatory activity of novel compounds is often evaluated using models such as carrageenan-induced paw edema in rats. nih.govresearchgate.net Research on certain acetamide derivatives of 2-aminobenzimidazole (B67599) has shown dose-dependent anti-inflammatory activity in this model. nih.govresearchgate.net Furthermore, in chronic models like complete Freund's adjuvant (CFA)-induced arthritis, these compounds have been observed to reduce edema and suppress pro-inflammatory mediators. nih.gov

The underlying mechanisms for these anti-inflammatory effects often involve the downregulation of key signaling pathways and molecules. This can include the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as inhibition of the NF-κB signaling pathway. nih.govresearchgate.net For instance, treatment with N-(2-hydroxy phenyl) acetamide in an adjuvant-induced arthritis model reduced serum levels of IL-1β and TNF-α. nih.gov Given these findings in structurally related molecules, this compound could potentially exert anti-inflammatory effects through similar pathways, a possibility that requires experimental confirmation.

Inhibition of Cyclooxygenase (COX) Enzymes and Prostaglandin (B15479496) E2 (PGE2) Production

The N-acetamide scaffold is a core structure in many compounds investigated for anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation. A significant body of research has been dedicated to developing acetamide derivatives as selective COX-2 inhibitors. This selectivity is a sought-after characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of the constitutively expressed COX-1 enzyme.

The anti-inflammatory effects of N-acetamide derivatives are often linked to their ability to suppress the production of PGE2. By inhibiting COX-2, these compounds can effectively reduce the synthesis of PGE2 at sites of inflammation, thereby mitigating inflammatory responses. The investigation into various substituted N-phenylacetamide derivatives has demonstrated that modifications to the acetamide structure can significantly influence their COX inhibitory activity and selectivity.

Modulation of Nitric Oxide (NO) Production and iNOS Expression

In addition to their effects on the COX pathway, some N-substituted acetamide and structurally related compounds have been explored for their ability to modulate nitric oxide (NO) production. Nitric oxide is a signaling molecule with a dual role in inflammation. While it has protective functions, excessive production of NO by inducible nitric oxide synthase (iNOS) can contribute to tissue damage in chronic inflammatory conditions.

Research into N-substituted acetamidines, which are structurally related to acetamides, has identified compounds that can selectively inhibit iNOS. This suggests that the N-acetamide scaffold could potentially be modified to target the nitric oxide pathway. The mechanism of action for some anti-inflammatory acetamide derivatives may involve the downregulation of iNOS expression or direct inhibition of the enzyme, leading to a decrease in the production of pro-inflammatory levels of nitric oxide.

Exploration of Other Preclinical Bioactivities in Related N-Acetamide Compounds

The versatility of the N-acetamide scaffold has led to its incorporation in compounds designed for a range of biological targets beyond inflammation. The following sections explore some of these other preclinical bioactivities.

Receptor Binding Assays (e.g., CCR2 antagonism)

The C-C chemokine receptor 2 (CCR2) is a key receptor involved in the inflammatory response, and its activation is implicated in various inflammatory diseases. nih.gov The development of small molecule antagonists for CCR2 is an active area of pharmaceutical research. nih.gov A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives has been identified as potent CCR2 antagonists. nih.gov These compounds have shown efficacy in animal models of inflammatory diseases, highlighting the potential of the N-acetamide scaffold in the design of receptor antagonists. nih.gov

Table 1: Examples of N-Acetamide Compounds with CCR2 Antagonist Activity
Compound TypeTarget ReceptorObserved Activity
N-(azetidin-3-yl)-2-(heteroarylamino)acetamidesCCR2Antagonism, efficacy in animal models of inflammatory disease. nih.gov

Enzyme Inhibition Studies (e.g., Hsp90 inhibition)

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer progression. Consequently, Hsp90 has emerged as a significant target for cancer therapy. A series of 2-isoxazol-3-yl-acetamide based compounds were designed and synthesized, leading to the discovery of novel Hsp90 inhibitors. nih.gov These compounds have demonstrated the potential to interfere with the chaperone's function, which can lead to the degradation of oncogenic client proteins. nih.gov

Table 2: Examples of N-Acetamide Compounds with Hsp90 Inhibitory Activity
Compound SeriesTarget EnzymeBiological Effect
2-isoxazol-3-yl-acetamidesHsp90Inhibition of Hsp90, leading to anti-HIV activity. nih.gov

Herbicidal Efficacy in Plant Models

The N-acetamide structure is also found in a number of compounds developed for agricultural applications, specifically as herbicides. For instance, a series of 2-(5-isoxazolyloxy)-acetamide derivatives have been synthesized and evaluated for their herbicidal activities. researchgate.netjst.go.jp One compound from this series, N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide, exhibited potent herbicidal effects against several common weeds without causing harm to cotton crops at specific concentrations. researchgate.netjst.go.jp This demonstrates the utility of the N-acetamide scaffold in the development of selective herbicides. researchgate.netjst.go.jp

Table 3: Examples of N-Acetamide Compounds with Herbicidal Activity
CompoundActivityTarget WeedsCrop Safety
N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamideStrong herbicidal activity. researchgate.netjst.go.jpBarnyard grass, large crabgrass, pale smartweed, slender amaranth. researchgate.netjst.go.jpNo effect on cotton at 0.25-0.5 kg a.i./ha. researchgate.netjst.go.jp

Computational and Theoretical Studies on 2 Amino N Isopropyl N 2 Methyl Benzyl Acetamide

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into molecular geometry, reactivity, and electronic characteristics. However, no specific studies employing these techniques on 2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide have been identified.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently used to predict the optimized geometry, vibrational frequencies, and various reactivity descriptors of molecules. A DFT analysis of this compound would yield valuable data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. Reactivity descriptors such as chemical hardness, softness, and the Fukui function could also be calculated to predict sites susceptible to electrophilic or nucleophilic attack. Despite the utility of this method, no published DFT studies specifically for this compound were found.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and the electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, an FMO analysis would help in understanding its kinetic stability and its potential role in chemical reactions. Regrettably, no literature containing an FMO analysis of this specific compound is available.

Electrostatic Potential (ESP) Surface Mapping

Electrostatic Potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. The ESP map identifies regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is critical for understanding how a molecule might interact with other molecules, including biological receptors. An ESP map for this compound would highlight the electronegative nitrogen and oxygen atoms as likely sites for hydrogen bonding. However, no such mapping studies for this compound have been published.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Proposed Biological Targets

To perform molecular docking studies, a specific biological target must first be proposed or identified. As there is no available research on the biological activity of this compound, no proposed biological targets have been identified. Consequently, no molecular docking simulations to predict its binding modes and affinities have been reported.

Identification of Key Interacting Residues and Binding Site Characteristics

Without a defined biological target and corresponding docking studies, it is not possible to identify the key amino acid residues that might interact with this compound. Such an analysis would typically detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs. The absence of any published research in this area means that the binding site characteristics for this compound remain unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and gaining insights into the mechanisms of drug action. jocpr.comnih.gov A typical QSAR model is represented by a mathematical equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org

Development of Predictive Models for Biological Activity based on Molecular Descriptors

The development of a predictive QSAR model is a systematic process that involves several key stages. jocpr.com The primary goal is to correlate variations in the structural or physicochemical properties of molecules with their biological responses.

Future Research Directions and Therapeutic Implications

Design and Synthesis of Advanced Lead Candidates and Prodrugs

Future research could focus on the rational design and synthesis of next-generation analogs of 2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide to improve its potential pharmacokinetic and pharmacodynamic properties. This would involve systematic structural modifications to explore structure-activity relationships (SAR). Key areas of exploration could include:

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to potentially enhance binding affinity, selectivity, and metabolic stability. For instance, the amide bond could be replaced with other linkers to modulate susceptibility to enzymatic degradation.

Substituent Effects: A systematic exploration of different substituents on the benzyl (B1604629) ring could be performed to investigate their impact on biological activity. This could involve introducing electron-withdrawing or electron-donating groups to alter the electronic properties of the molecule.

Prodrug Strategies: To overcome potential issues with solubility, permeability, or metabolic instability, various prodrug approaches could be investigated. nih.gov This might involve masking the primary amino group or other functional moieties with groups that are cleaved in vivo to release the active parent drug. nih.gov

A hypothetical library of analogs for initial screening is presented in Table 1.

Table 1: Hypothetical Analogs of this compound for Future Synthesis and Evaluation

Compound NameModification from Parent CompoundPotential Rationale
2-Amino-N-isopropyl-N-(2,4-dichloro-benzyl)-acetamideDichloro substitution on the benzyl ringEnhance lipophilicity and potential for improved cell permeability
2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamideMethoxy substitution on the benzyl ringModulate electronic properties and potential receptor interactions
2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-acetamideReplacement of isopropyl with cyclopropyl (B3062369) groupInvestigate the effect of a strained ring on binding affinity and metabolism
N-(2-(isopropyl(2-methylbenzyl)amino)-2-oxoethyl)glycineAddition of a glycine (B1666218) moiety to the primary aminePotential prodrug to improve aqueous solubility

Identification of Novel Biological Targets for this compound

A critical step in elucidating the therapeutic potential of this compound is the identification of its molecular targets. The absence of current data necessitates a broad and unbiased screening approach. Potential strategies include:

Phenotypic Screening: Initial studies could involve screening the compound across a diverse range of cell-based assays representing various disease states (e.g., cancer cell lines, neuronal cultures, microbial pathogens) to identify any significant biological effects.

Target-Based Screening: If phenotypic screening reveals a particular area of activity, subsequent efforts could focus on screening against known biological targets within that disease pathway. For example, if the compound shows anti-proliferative effects, it could be screened against a panel of kinases or other enzymes involved in cell cycle regulation.

Affinity-Based Proteomics: Advanced techniques such as chemical proteomics could be employed to identify direct binding partners of the compound in a cellular context. This involves immobilizing the compound or a derivative on a solid support and identifying proteins from a cell lysate that bind to it.

Development of Innovative Preclinical Models for Efficacy and Mechanism Validation

Once a promising biological activity and potential targets are identified, the development of relevant preclinical models would be essential for in-vivo validation. The choice of model would be dictated by the specific therapeutic area of interest.

Cell-Based Models: Initial validation could be performed using engineered cell lines that overexpress or lack the identified target protein to confirm on-target activity. Three-dimensional (3D) cell culture models, such as spheroids or organoids, could provide a more physiologically relevant environment for testing compared to traditional 2D cultures.

Animal Models: Should in-vitro studies warrant further investigation, appropriate animal models of disease would be selected. For instance, if the compound displays antimicrobial properties, infection models in rodents could be utilized. nih.gov If neuroprotective effects are observed, models of neurodegenerative diseases would be employed.

The validation process would involve assessing not only the efficacy of this compound and its analogs in these models but also elucidating their mechanism of action through pharmacodynamic and biomarker studies.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally related acetamides typically involves condensation reactions between substituted amines and acetylating agents. For example, analogous compounds like N-(2-methoxy-benzyl)-acetamide are synthesized by refluxing 2-methoxy-benzylamine with acetic acid in ethanol for 6 hours . Key parameters include:
  • Solvent choice : Ethanol is preferred due to its ability to dissolve polar intermediates and stabilize the reaction.
  • Temperature control : Slow heating minimizes side reactions (e.g., over-acetylation).
  • Purification : Recrystallization in ethanol yields pure products (85–90% purity) .
    For this compound, substituting the starting amine with 2-methyl-benzylamine and optimizing equivalents of acetic acid could adapt this protocol.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the presence of the isopropyl group (δ 1.0–1.5 ppm for methyl protons) and acetamide carbonyl (δ 165–175 ppm) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate the acetamide backbone .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How can researchers ensure compound stability during storage and experimental use?

  • Methodological Answer : Stability studies on related acetamides show:
  • Storage conditions : Store at –20°C in amber vials to prevent photodegradation .
  • Degradation risks : Hydrolysis under acidic/basic conditions can break the amide bond, generating acetic acid and amines. Monitor pH in solutions (neutral buffers preferred) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the interpretation of this compound’s electronic properties?

  • Methodological Answer : DFT studies on N-(2-methoxy-benzyl)-acetamide (B3LYP/6-311G++(d,p) method) reveal:
  • HOMO-LUMO gap : A 4.8 eV gap suggests moderate reactivity, correlating with observed kinase inhibition .
  • Molecular Electrostatic Potential (MEP) : Negative potential regions near the acetamide oxygen indicate nucleophilic attack sites .
    Apply similar calculations to predict electrophilic/nucleophilic regions in this compound for reactivity studies.

Q. What experimental and computational strategies are suitable for assessing its biological activity (e.g., kinase inhibition)?

  • Methodological Answer :
  • Molecular docking : Dock the compound against kinase targets (e.g., Tankyrase-1/2) using AutoDock Vina. In N-(2-methoxy-benzyl)-acetamide, hydrogen bonding with catalytic lysine residues (binding affinity: –8.2 kcal/mol) predicted anticancer activity .
  • In vitro assays : Use MTT assays on cancer cell lines (IC50_{50} determination) and MIC tests against bacterial/fungal strains (e.g., C. albicans) .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Validate docking results with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
  • ADMET profiling : Use SwissADME to predict bioavailability. For example, a compound with >30% intestinal absorption but high hepatic metabolism may require structural tweaks to enhance efficacy .

Q. What are the implications of this compound’s ADMET properties for preclinical development?

  • Methodological Answer :
  • Toxicity : Rodent studies on acetamides show hepatocarcinogenicity at high doses (≥500 mg/kg). Prioritize low-dose regimens and monitor liver enzymes in vivo .
  • Metabolism : Cytochrome P450 (CYP3A4) interactions may require co-administration with inhibitors (e.g., ketoconazole) to prolong half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.